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Compound of Interest

Compound Name:
5-(3,5-Dimethylphenoxy)pentanoic

acid

CAS No.: 87411-40-3

Cat. No.: B8657486 Get Quote

Introduction & Scientific Rationale
5-(3,5-Dimethylphenoxy)pentanoic acid is a structural analog of the fibrate class of lipid-

lowering drugs, most notably sharing the phenoxyalkanoic acid pharmacophore with

Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid).

Unlike Gemfibrozil, this specific analog lacks the gem-dimethyl substitution at the

-carbon and possesses a symmetric 3,5-dimethyl substitution pattern on the phenyl ring. In
drug discovery, this compound serves two critical roles:

SAR Probe for PPAR Selectivity: It allows researchers to decouple the steric effects of the

"tail" methylation from the electronic effects of the "head" phenoxy ring, specifically

investigating shifts in selectivity between PPAR

(lipid metabolism) and PPAR

/

isoforms.

Metabolic Susceptibility Standard: The absence of the
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-methyl groups renders the pentanoic acid chain highly susceptible to

-oxidation. This makes the compound an excellent reference standard for metabolic stability
assays in liver microsomes.

This guide details the protocols for validating this compound as a Peroxisome Proliferator-

Activated Receptor (PPAR) modulator and assessing its metabolic liability.

Mechanism of Action & Signaling Pathway
The primary biological target for phenoxyalkanoic acids is the PPAR subfamily of nuclear

receptors. Upon ligand binding, PPARs heterodimerize with the Retinoid X Receptor (RXR) and

bind to Peroxisome Proliferator Response Elements (PPREs) in DNA to regulate transcription.

Figure 1: PPAR Activation Pathway
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Caption: Ligand-dependent activation of PPAR/RXR complex leading to transcriptional

regulation of lipid metabolism genes.

Protocol A: Nuclear Receptor Transactivation Assay
(Luciferase Reporter)
Objective: To quantify the agonist efficacy (

) of the compound against PPAR

, PPAR
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, and PPAR

subtypes. This cell-based assay is superior to cell-free binding because it accounts for
membrane permeability and nuclear translocation.

Materials
Cell Line: HEK293T or HepG2 (Liver carcinoma cells are preferred for PPAR

relevance).

Plates: 96-well White Opaque Tissue Culture Plates (for luminescence).

Plasmids:

Expression vectors: pSG5-PPAR

, pSG5-PPAR

, pSG5-PPAR

.

Reporter vector: PPRE-Luc (Luciferase under control of 3x PPRE).

Normalization vector: pRL-TK (Renilla luciferase for transfection efficiency).

Reagents: Lipofectamine 3000, Dual-Luciferase® Reporter Assay System (Promega).

Experimental Workflow
Figure 2: Reporter Assay Workflow
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Day 1: Seed HepG2 Cells
(20,000 cells/well)

Day 2: Co-Transfection
(PPAR Plasmid + PPRE-Luc + Renilla)

Day 3: Compound Treatment
(Dose Response: 1nM - 100µM)

Day 4: Cell Lysis

Read Firefly Luminescence
(Pathway Activation)

Read Renilla Luminescence
(Normalization)

Click to download full resolution via product page

Caption: Step-by-step workflow for the Dual-Luciferase PPAR transactivation screen.

Detailed Procedure
Seeding: Seed HepG2 cells at

cells/well in DMEM + 10% Charcoal-Stripped FBS (stripping removes endogenous
hormones/lipids). Incubate for 24h.

Transfection: Prepare transfection complexes using Lipofectamine 3000. Ratio of

Receptor:Reporter:Renilla should be optimized (typically 5:5:1). Add to cells and incubate for

6-12h.
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Compound Preparation: Dissolve 5-(3,5-Dimethylphenoxy)pentanoic acid in DMSO to 100

mM stock. Perform 1:3 serial dilutions to generate an 8-point curve (Final assay

concentrations: 100

M to 0.04

M).

Control: Use GW7647 (PPAR

agonist) or Fenofibric Acid as a positive control.

Vehicle: 0.1% DMSO final concentration.

Treatment: Replace media with fresh Opti-MEM containing the compound dilutions. Incubate

for 18–24 hours.

Detection: Rinse cells with PBS. Add 1x Passive Lysis Buffer (20

L/well). Shake for 15 min.

Readout: Inject Luciferase Assay Reagent II (Firefly) and measure RLU. Inject Stop & Glo®

Reagent (Renilla) and measure RLU.

Analysis: Calculate Ratio = (Firefly RLU / Renilla RLU). Plot Dose-Response utilizing a 4-

parameter logistic fit to determine

.

Protocol B: Metabolic Stability (Microsomal Clearance)
Objective: Unlike Gemfibrozil, this analog lacks the steric hindrance of the gem-dimethyl group.

This assay validates the hypothesis that the compound undergoes rapid

-oxidation or glucuronidation.

Materials
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
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Analysis: LC-MS/MS (Triple Quadrupole).

Procedure
Pre-Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in 100 mM Phosphate Buffer

(pH 7.4). Pre-warm at 37°C for 5 min.

Initiation: Add the test compound (1

M final, <0.1% DMSO). Initiate reaction by adding NADPH (1 mM final).

Time Points: Aliquot 50

L of reaction mixture at

min into quench plates containing 150

L cold Acetonitrile + Internal Standard (e.g., Warfarin).

Processing: Centrifuge quench plates at 4000 rpm for 20 min to pellet proteins. Inject

supernatant into LC-MS/MS.

Calculation: Plot

vs. Time. The slope

determines intrinsic clearance (

).

Expected Outcome: Without the gem-dimethyl protection, 5-(3,5-Dimethylphenoxy)pentanoic
acid is expected to show a significantly shorter

(< 15 min) compared to Gemfibrozil (

> 60 min) due to unobstructed access to the acyl chain for oxidation.

Data Presentation & Interpretation
When reporting results, summarize the comparative potency and stability in a structured

format:
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Table 1: Comparative Profile Template

Assay Parameter

5-(3,5-
Dimethylphen
oxy)pentanoic
acid

Gemfibrozil
(Control)

Interpretation

PPAR

Reporter

(

M)

[Experimental

Value]

~50

M

Lower value

indicates higher

potency.

PPAR

Reporter

(

M)

[Experimental

Value]

>100

M

Checks for off-

target "glitazone-

like" activity.

Selectivity Index Ratio High

High ratio

desirable for lipid

lowering without

weight gain.

HLM Stability (min)
[Experimental

Value]
High

Low stability

confirms

-oxidation

vulnerability.
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dimethylphenoxy-pentanoic-acid-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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